Anemoside B4

Descripción general

Descripción

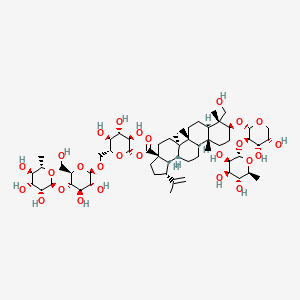

- Su fórmula molecular es C59H96O26 , con un peso molecular de 1221.38 g/mol .

- Anemosida B4 aparece como un polvo cristalino blanco y tiene un punto de fusión en el rango de 208-215°C .

Anemosida B4: , o ) es un compuesto químico derivado de las raíces secas de la planta , un miembro de la familia Ranunculaceae.

Métodos De Preparación

Fuente Natural: Anemosida B4 se extrae de las raíces de .

Determinación de la Pureza: La cromatografía líquida de alta resolución (HPLC) se utiliza comúnmente para determinar su pureza (≥98%).

Condiciones Cromatográficas:

Análisis De Reacciones Químicas

- Anemosida B4 sufre diversas reacciones, incluyendo oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes son específicos para cada tipo de reacción.

- Los principales productos formados dependen de la ruta de reacción específica.

Aplicaciones Científicas De Investigación

Immunological Applications

Immuno-Adjuvant Effects

Recent studies have demonstrated the immuno-adjuvant properties of Anemoside B4, particularly in enhancing vaccine efficacy. A study published by the Department of Clinical Veterinary Medicine at Sichuan Agricultural University explored the mechanisms by which this compound enhances immune responses. The findings indicate that this compound modulates the growth and maturation of immune organs and enhances the secretion and activity of immune molecules through the TLR4/NF-κB signaling pathway. This research opens new avenues for using this compound in animal vaccines, potentially improving their effectiveness against various pathogens .

Cardiovascular Applications

Vascular Smooth Muscle Cell Regulation

this compound has been identified as a promising therapeutic agent for cardiovascular diseases, particularly in regulating vascular smooth muscle cell (VSMC) proliferation and migration. A study revealed that this compound significantly inhibits VSMC proliferation and migration induced by platelet-derived growth factor (PDGF-BB), thereby preventing neointimal hyperplasia following vascular injury. The underlying mechanisms involve the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT and p38 mitogen-activated protein kinase (MAPK) signaling pathways . This suggests that this compound could be beneficial in preventing restenosis after interventions like angioplasty.

Abdominal Aortic Aneurysm Prevention

Another critical application is in the context of abdominal aortic aneurysm (AAA). Research indicates that this compound can attenuate AAA pathogenesis by limiting VSMC transdifferentiation and associated inflammation. This protective effect underscores its potential as a therapeutic agent for managing AAA, a condition characterized by chronic inflammation and vascular smooth muscle dysfunction .

Anti-Inflammatory Applications

Acute Lung Injury

this compound has shown protective effects against acute lung injury by attenuating inflammation through blocking NLRP3 inflammasome activation and TLR4 dimerization. This mechanism highlights its potential as a treatment for inflammatory lung diseases, where excessive inflammation plays a crucial role .

Inflammatory Bowel Disease

In the context of inflammatory bowel disease (IBD), this compound exhibits significant anti-inflammatory activity. Although its high molecular weight limits direct application, derivatives of this compound have been synthesized to enhance efficacy. One derivative demonstrated superior anti-inflammatory effects compared to this compound itself, indicating potential therapeutic avenues for IBD treatment .

Cancer Treatment

Colorectal Cancer

this compound has also been studied for its effects on colorectal cancer treatment. It has been shown to eradicate colorectal cancer stem cells and reverse chemotherapy resistance, suggesting that it could play a role in enhancing the effectiveness of existing cancer therapies .

Summary Table of Applications

Mecanismo De Acción

- Los objetivos moleculares y vías exactas mediante los cuales Anemosida B4 ejerce sus efectos aún no se han dilucidado completamente.

Comparación Con Compuestos Similares

- La singularidad de Anemosida B4 radica en su estructura específica y sus actividades biológicas.

- Los compuestos similares incluyen otras saponinas y productos naturales.

Actividad Biológica

Anemoside B4, a triterpenoid saponin primarily derived from Pulsatilla chinensis, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, focusing on its anti-inflammatory, immunomodulatory, hypoglycemic, and anti-cancer properties, supported by recent studies and data.

Overview of this compound

This compound is recognized as the most abundant saponin in Pulsatilla chinensis, a traditional Chinese medicinal herb. It has been utilized historically for treating various ailments, particularly inflammatory diseases and gastrointestinal disorders such as ulcerative colitis. Recent studies have elucidated its mechanisms of action and therapeutic potential.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties through various pathways:

- NLRP3 Inflammasome Inhibition : Research indicates that this compound can attenuate acute lung injury by blocking NLRP3 inflammasome activation and TLR4 dimerization, leading to reduced inflammation and improved lung function .

- Cytokine Modulation : It has been shown to inhibit the expression of pro-inflammatory cytokines, enhancing immune responses in animal models .

2. Hypoglycemic Effects

This compound has demonstrated potential in regulating blood glucose levels:

-

Mechanism of Action : A study revealed that this compound improves glucose metabolism by enhancing the expression of GLUT4 in skeletal muscle via the PI3K/Akt signaling pathway. This leads to increased glucose uptake and improved insulin sensitivity in diabetic rat models .

Parameter Control Group This compound Group Fasting Blood Glucose (mg/dL) 180 ± 10 120 ± 8 GLUT4 Expression (relative units) 1.0 2.5

3. Immunomodulatory Effects

This compound's role as an immunomodulator has been highlighted in various studies:

- Enhancement of Immune Function : It has been reported to enhance the immune response by modulating the gut microbiota and influencing colonic transcriptome in models of chronic colitis .

4. Anti-Cancer Properties

Recent findings suggest that this compound may possess anti-cancer effects:

- Induction of Apoptosis : Studies indicate that it induces apoptosis and autophagy in hepatocellular carcinoma cells via inhibition of the PI3K/Akt/mTOR pathway, suggesting potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Study on Ulcerative Colitis : In a controlled study involving mice with induced colitis, treatment with this compound led to significant improvements in clinical symptoms and histopathological scores compared to untreated controls .

- Diabetes Management : In another study, diabetic rats treated with this compound showed marked reductions in fasting blood glucose levels and improved glucose tolerance when compared with a control group .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bS)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBKBTZUPLIIA-QEEGUAPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Anemoside B4 exert its anti-inflammatory effects?

A1: AB4 exhibits anti-inflammatory activity through multiple mechanisms. It has been shown to:

- Suppress the S100A9/NF-κB signaling pathway [].

- Inhibit the activation of the NLRP3 inflammasome and TLR4 dimerization [].

- Reprogram macrophage function by inhibiting pyruvate carboxylase [].

Q2: What are the downstream effects of AB4's interaction with the PI3K/AKT signaling pathway?

A2: AB4 inhibits the PI3K/AKT signaling pathway, leading to various downstream effects, including:

- Attenuation of vascular smooth muscle cell proliferation and migration [].

- Induction of apoptosis and autophagy in hepatocellular carcinoma cells [, ].

- Enhancement of glucose uptake and GLUT4 expression in skeletal muscle cells [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of AB4 is C60H96O29, and its molecular weight is 1217.36 g/mol.

Q4: Have any computational studies been conducted on this compound?

A4: Yes, molecular docking studies have revealed that AB4 can bind to pyruvate carboxylase [], and potentially disrupt the dimerization of TLR4 [].

Q5: How does glycosylation affect the activity of this compound?

A5: Research suggests that glycosylation at specific positions can significantly impact AB4's activity. For instance, 23-hydroxybetulinic acid (HBA), a derivative of AB4, exhibits higher cytotoxicity than its glycosylated counterparts []. This highlights the importance of the triterpenoid core structure for its activity.

Q6: What strategies have been explored to improve the delivery and bioavailability of this compound?

A6: Liposomal formulations have been investigated for the co-delivery of AB4 with other therapeutic agents, such as PD-L1 siRNA []. These formulations have demonstrated enhanced drug delivery, tumor accumulation, and improved antitumor efficacy in preclinical models.

Q7: What is known about the pharmacokinetics of this compound?

A7: Studies in rats have investigated the absorption, distribution, metabolism, and excretion of AB4 []. The compound showed a wide tissue distribution and was primarily eliminated through bile and feces.

Q8: What is the safety profile of this compound?

A8: While AB4 generally exhibits a favorable safety profile in preclinical studies, more research is needed to establish its long-term safety and potential toxicity in humans.

Q9: What are the in vitro and in vivo effects of AB4 on colorectal cancer?

A9: AB4 demonstrates promising anti-cancer effects in colorectal cancer models.

- In vitro studies show that it inhibits cell proliferation, induces apoptosis, and sensitizes resistant cells to 5-FU-based chemotherapy [, ].

- In vivo studies demonstrate its ability to reduce tumor growth and eliminate cancer stem cells [].

Q10: How does AB4 impact diabetic nephropathy?

A10: Single-cell transcriptomic analysis reveals that AB4 can alleviate murine diabetic nephropathy. It mitigates macrophage polarization, reduces renal inflammation and fibrosis, and addresses oxidative stress [].

Q11: Does resistance to this compound develop?

A11: While specific resistance mechanisms to AB4 are yet to be fully elucidated, its ability to reverse oxaliplatin resistance in colon cancer cells by downregulating P-gp and zDHHC9 suggests potential for overcoming drug resistance in cancer therapy [].

Q12: Has AB4 been explored for targeted drug delivery?

A12: Research indicates that cRGD-targeted liposomes loaded with AB4 and PD-L1 siRNA exhibit enhanced tumor accumulation and therapeutic efficacy in tumor models [], demonstrating potential for targeted therapy.

Q13: What analytical methods are used to quantify this compound?

A13: Several analytical methods have been employed for the quantification of AB4 in various matrices, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.